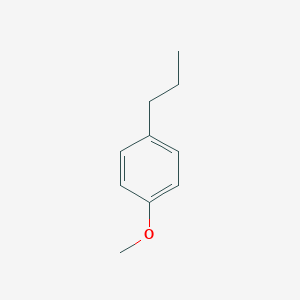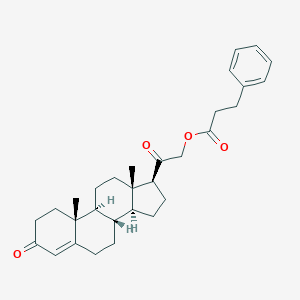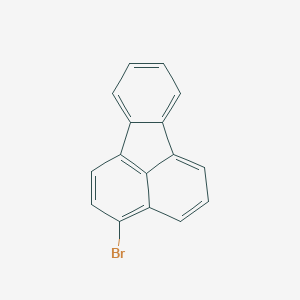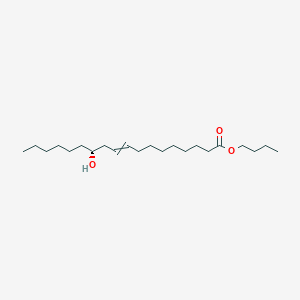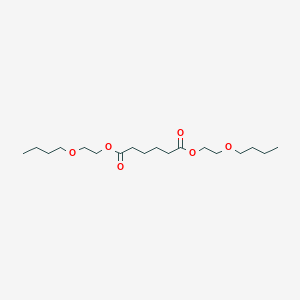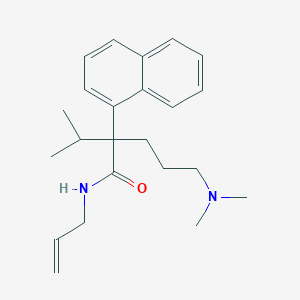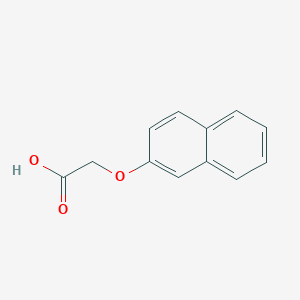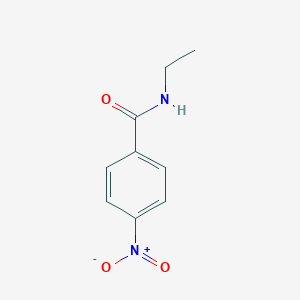
Hydrazine, dihydrofluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, dihydrofluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have important biochemical and physiological effects. In
作用機序
The mechanism of action of hydrazine, dihydrofluoride is not fully understood. However, it is believed to act as a reducing agent, which makes it useful in the synthesis of organic compounds. Additionally, it has been found to have important biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have important biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
Hydrazine, dihydrofluoride has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive reducing agent, which makes it useful in the synthesis of organic compounds. However, it is also highly toxic and requires careful handling. Additionally, it is not stable in the presence of water, which can limit its use in certain reactions.
将来の方向性
There are several future directions for hydrazine, dihydrofluoride research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is a growing interest in the use of this compound in the synthesis of nanomaterials, particularly metal nanoparticles and carbon nanotubes. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of its potential use in the treatment of various diseases.
Conclusion:
This compound is a chemical compound that has important applications in scientific research. It is commonly used in the synthesis of organic compounds and has been found to have important biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that must be carefully considered. As research in this area continues, it is likely that new applications and synthesis methods will be developed, making this compound an even more important compound in scientific research.
合成法
Hydrazine, dihydrofluoride is typically synthesized through the reaction of hydrazine hydrate and hydrofluoric acid. The reaction proceeds as follows:
N2H4·H2O + 2HF → N2H5·2HF + H2O
This reaction produces this compound as a white crystalline solid with a melting point of 100-102°C.
科学的研究の応用
Hydrazine, dihydrofluoride has been extensively studied for its potential applications in various scientific fields. It is commonly used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been found to have important applications in the field of nanomaterials, where it is used to synthesize metal nanoparticles and carbon nanotubes.
特性
CAS番号 |
13537-45-6 |
|---|---|
分子式 |
F2H6N2 |
分子量 |
72.058 g/mol |
IUPAC名 |
hydrazine;dihydrofluoride |
InChI |
InChI=1S/2FH.H4N2/c;;1-2/h2*1H;1-2H2 |
InChIキー |
UMSOZXHRARPZGE-UHFFFAOYSA-N |
SMILES |
NN.F.F |
正規SMILES |
NN.F.F |
その他のCAS番号 |
13537-45-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





